3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-6H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXXXTKECLNKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole Derivatives with Varied Aryl Substituents
Compound 17 (3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol) was compared to analogs with different aryl groups in a study targeting PD-1/PD-L1 interactions :
- Compound 16 : 3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol
- The fluorine atom (moderately electron-withdrawing) may enhance metabolic stability but offers fewer hydrogen-bonding opportunities than methoxy groups.
- Compound 18 : 1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ol
- Additional methoxy groups increase steric bulk and electron donation, which could improve binding affinity but reduce solubility.
Key Insight : The 3,4-dimethoxy substitution in Compound 17 balances electronic effects and steric demands, optimizing interactions with hydrophobic pockets in PD-L1 .
Dihydropyrazole Analogs
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () features a partially saturated pyrazole ring and additional substituents:
- The 2-fluorophenyl group introduces steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility.
- Molecular docking studies revealed moderate affinity for cyclooxygenase-2 (COX-2), suggesting that saturation of the pyrazole ring modulates target selectivity compared to the unsaturated pyrazol-5-ol core .
Thiazole-Pyrazole Hybrids
2-(3-(3,4-Dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles () incorporate a thiazole ring linked via a phenacyl bridge:
- Hybridization with thiazole introduces sulfur-based hydrogen bonding and increased rigidity.
- These compounds demonstrated anti-proliferative activity against MCF-7 breast cancer cells, with IC50 values influenced by the aryl substituents. The dimethoxyphenyl moiety likely enhances cellular uptake via improved lipophilicity .
Pyrazolone Derivatives
2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one () lacks the hydroxyl and methoxy groups of the target compound:
Curcumin Analogs with Dimethoxyphenyl Groups
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone () shares the 3,4-dimethoxyphenyl motif but has a cyclopentanone core:
- The extended conjugated system in curcumin analogs enhances antioxidant activity via radical scavenging.
- The dimethoxy groups in both compounds contribute to strong tyrosinase inhibition , suggesting a broader role for this substituent in targeting oxidoreductases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of hydrazines with 1,3-dicarbonyl precursors. For example, in , derivatives like compound 17 (3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol) were prepared using a pyrazole ring-forming reaction under reflux with polar aprotic solvents (e.g., ethanol or dichloromethane). Yield optimization (76–85%) depends on stoichiometric ratios, temperature control, and purification via column chromatography (ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and melting point analysis. For instance, in , compound 17 showed distinct NMR shifts for the pyrazole-OH (δ ~10–12 ppm) and aromatic protons (δ 6.7–7.5 ppm), with HRMS confirming the molecular ion peak (m/z 313.0952) . X-ray crystallography (as in ) can resolve stereochemical ambiguities in derivatives .
Q. What preliminary biological activities have been reported for pyrazol-5-ol derivatives?
- Methodology : Screen for bioactivity using enzyme inhibition assays or antimicrobial tests. highlights that 3,4-dimethoxyphenyl-substituted pyrazoles exhibit distinct enzyme interaction profiles (e.g., kinase or protease inhibition), which can be assessed via fluorescence-based assays or molecular docking .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (using Gaussian software) model molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. applied DFT to a related dihydropyrazole, revealing charge distribution patterns and vibrational frequencies consistent with experimental IR data . Such models guide synthetic modifications for enhanced bioactivity.
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?
- Methodology : Conduct meta-analyses of published datasets, focusing on variables like substituent positioning (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy in ) . Validate findings via orthogonal assays (e.g., comparing enzymatic IC50 values with cell-based viability assays). Contradictions may arise from differences in assay conditions (pH, solvent) or impurity profiles.
Q. How do solvent and catalyst systems impact regioselectivity in pyrazole ring formation?
- Methodology : Compare reaction outcomes using protic (ethanol) vs. aprotic (DCM) solvents and catalysts (e.g., triethylamine). details diazomethane-mediated cyclizations under controlled temperatures (–20°C), where solvent polarity affects intermediate stabilization and regioselectivity . Kinetic studies (e.g., varying reflux duration) further optimize product distribution.
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in pyrazol-5-ol systems?
- Methodology : Variable-temperature NMR and UV-Vis spectroscopy monitor tautomeric shifts (e.g., keto-enol equilibria). For example, deuterium exchange experiments in DMSO-d6 can identify labile protons, while time-resolved IR tracks tautomerization rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
